molecular formula C19H20F2N2O2 B2471357 2,6-Difluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide CAS No. 1798037-59-8

2,6-Difluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide

Cat. No.: B2471357
CAS No.: 1798037-59-8
M. Wt: 346.378
InChI Key: XYQXXLKLNJYHTK-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of a benzamide group substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-(3-methoxypiperidin-1-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2,6-difluoro-N-[4-(3-hydroxypiperidin-1-yl)phenyl]benzamide.

    Reduction: Formation of 2,6-difluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzamide: Lacks the piperidine and methoxy groups, making it less versatile in certain applications.

    4-(3-Methoxypiperidin-1-yl)aniline: Does not contain the benzamide moiety, limiting its potential interactions.

    N-(4-(3-Methoxypiperidin-1-yl)phenyl)benzamide: Similar but lacks the fluorine atoms, which can affect its reactivity and properties.

Uniqueness

2,6-Difluoro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is unique due to the presence of both fluorine atoms and the methoxypiperidine group

Properties

IUPAC Name

2,6-difluoro-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c1-25-15-4-3-11-23(12-15)14-9-7-13(8-10-14)22-19(24)18-16(20)5-2-6-17(18)21/h2,5-10,15H,3-4,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQXXLKLNJYHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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